Tipepidine citrate monohydrate

Description

Historical Context of Discovery and Early Development

The journey of tipepidine (B1681321) began in the 1950s, a period marked by significant advancements in synthetic organic chemistry. wikipedia.org It was developed in Japan in 1959 and has since been used primarily as a non-narcotic antitussive and expectorant. wikipedia.orgnih.gov The development of various salt forms, including tipepidine citrate (B86180) monohydrate and tipepidine hibenzate, was a key step in its pharmaceutical application. wikipedia.orgdrugfuture.com The citrate salt, in particular, is noted for enhancing the solubility and stability of the parent compound. vulcanchem.com

Academic Significance and Research Trajectory

Initially recognized for its cough-suppressing properties, the academic interest in tipepidine has expanded significantly over the years. patsnap.com A pivotal shift in its research trajectory occurred with the discovery of its inhibitory action on G protein-coupled inwardly-rectifying potassium (GIRK) channels. wikipedia.orgncats.io This finding opened new avenues for investigation into its effects on the central nervous system.

Subsequent research has explored its potential in treating various neuropsychiatric disorders. ncats.io Studies have investigated its role in modulating monoamine levels, such as dopamine (B1211576), in the brain, which is a key mechanism in many psychiatric therapies. nih.govdovepress.com This has led to preliminary studies and clinical trials examining its efficacy in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and Major Depressive Disorder (MDD). nih.govresearchgate.net The drug repositioning approach, which seeks new uses for existing drugs, has been a significant driver in this expanded research, leveraging the established safety profile of tipepidine. nih.gov

Structural Classification within Pharmaceutical Chemistry

From a chemical standpoint, tipepidine is classified as a member of the piperidines and belongs to the thiambutene class of compounds. wikipedia.orgncats.iodrugbank.com The core structure of tipepidine is 3-(di-2-thienylmethylene)-1-methylpiperidine. wikipedia.org

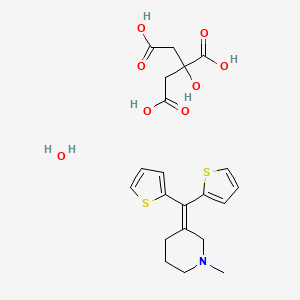

Tipepidine citrate monohydrate is a salt formed from the reaction of the tipepidine base with citric acid, with the inclusion of one water molecule in its crystalline structure. drugfuture.comvulcanchem.com This salt formation is a common practice in pharmaceutical chemistry to improve the physicochemical properties of a drug substance. The citrate counterion enhances solubility and stability through ionic interactions with the tertiary amine group of the tipepidine molecule. vulcanchem.com The monohydrate form is stabilized by hydrogen bonding with the water molecule. vulcanchem.com The compound is achiral, meaning it does not have stereocenters, which simplifies its synthesis and quality control. vulcanchem.comnih.gov

Chemical and Physical Properties

The following tables provide a summary of the key chemical and physical properties of Tipepidine and its citrate monohydrate salt.

Table 1: Chemical Properties of Tipepidine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(dithiophen-2-ylmethylidene)-1-methylpiperidine | nih.gov |

| Molecular Formula | C15H17NS2 | wikipedia.orgnih.gov |

| Molecular Weight | 275.43 g/mol | wikipedia.org |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H17NS2·C6H8O7·H2O | drugfuture.comvulcanchem.com |

| Molecular Weight | 485.57 g/mol | drugfuture.comvulcanchem.com |

| CAS Registry Number | 14698-07-8 | vulcanchem.comnih.gov |

| Appearance | Yellow crystals | drugfuture.com |

Detailed Research Findings

Research into tipepidine's mechanism of action has revealed its function as an inhibitor of GIRK channels. nih.govchemsrc.com This inhibition is significant because GIRK channels are involved in modulating the excitability of neurons. By inhibiting these channels, tipepidine can increase neuronal excitability and influence the levels of various neurotransmitters. vulcanchem.comdovepress.com

Specifically, tipepidine has been shown to increase dopamine levels in the nucleus accumbens, a brain region critical for reward and motivation. wikipedia.org This effect is achieved without inducing the locomotor activation or behavioral sensitization associated with substances like methamphetamine. wikipedia.org Furthermore, research indicates that tipepidine can also elevate levels of serotonin (B10506) and catecholamines in the prefrontal cortex of rats. nih.govdovepress.com

These neurochemical effects form the basis of its investigation for psychiatric applications. For instance, a double-blind, placebo-controlled trial found that adding tipepidine to citalopram (B1669093) treatment for Major Depressive Disorder resulted in significantly greater improvements in depression scores compared to a placebo. In pediatric patients with ADHD, an open-label study showed significant improvements in ADHD rating scale scores after four weeks of treatment with tipepidine hibenzate. nih.govnih.gov

Properties

Molecular Formula |

C21H27NO8S2 |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |

InChI |

InChI=1S/C15H17NS2.C6H8O7.H2O/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 |

InChI Key |

VXPPNPKSTBGSQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification Investigations

Established Synthetic Pathways for Tipepidine (B1681321) Base

The synthesis of the core N-methylpiperidine structure can be achieved from acyclic precursors. For instance, a reaction involving pentane-1,5-diol and methylamine (B109427) can be conducted at elevated temperatures (e.g., 245°C) and under high pressure (e.g., 250 bar total pressure with a hydrogen partial pressure of 120 bar) over a suitable catalyst to yield N-methylpiperidine. chemicalbook.com

The primary precursors for the synthesis of tipepidine base are a substituted piperidine (B6355638) derivative and a thiophene (B33073) derivative.

Piperidine Precursor : N-methyl-3-piperidone is a crucial starting material. chemicalbook.com This cyclic ketone provides the core piperidine ring ready for the key carbon-carbon bond-forming reaction.

Thiophene Precursor : 2-Bromothiophene is typically used to generate the necessary Grignard reagent, 2-thienyl magnesium bromide, by reacting it with magnesium metal in an ether solvent. This organometallic compound serves as the nucleophile that attacks the carbonyl group of N-methyl-3-piperidone.

Key Intermediate : The reaction between N-methyl-3-piperidone and two equivalents of 2-thienyl magnesium bromide leads to the formation of a tertiary alcohol intermediate, 1-methyl-3-(di(thiophen-2-yl)hydroxymethyl)piperidine. This intermediate is then subjected to a dehydration reaction to create the final methylene (B1212753) (-C=) double bond, resulting in the tipepidine base.

The synthetic versatility of the tipepidine base makes it a useful precursor or intermediate for creating more complex chemical architectures. solubilityofthings.com

| Precursor/Intermediate | Chemical Formula | Role in Synthesis |

| N-methyl-3-piperidone | C₆H₁₁NO | Provides the core piperidine ring structure |

| 2-Thienyl magnesium bromide | C₄H₃BrMgS | Acts as a nucleophile to add thiophene rings |

| 1-Methyl-3-(di(thiophen-2-yl)hydroxymethyl)piperidine | C₁₅H₁₉NOS₂ | Tertiary alcohol intermediate prior to dehydration |

Formation of Tipepidine Citrate (B86180) Monohydrate

The free base of tipepidine is a yellowish crystalline solid with a melting point of 64-65°C. drugfuture.com To enhance properties such as solubility, it is often converted into a salt form. The citrate monohydrate is a common pharmaceutical salt form.

The formation of tipepidine citrate monohydrate is achieved through a standard acid-base neutralization reaction. smolecule.com The basic nitrogen atom on the piperidine ring of the tipepidine base reacts with the acidic carboxylic acid groups of citric acid. smolecule.com

The reaction is typically performed by dissolving the tipepidine base in a suitable organic solvent, followed by the addition of citric acid. Stoichiometric studies and analysis of the final product confirm a 1:1 molar ratio between the tipepidine base and citric acid. The molecular formula of the resulting salt is C₁₅H₁₇NS₂·C₆H₈O₇·H₂O, explicitly indicating the presence of one molecule of water, hence the "monohydrate" designation. drugfuture.com The chemical name for the salt is 3-(di(thiophen-2-yl)methylene)-1-methylpiperidine 2-hydroxypropane-1,2,3-tricarboxylate. sigmaaldrich.com

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometric Ratio |

| Tipepidine Base | C₁₅H₁₇NS₂ | 275.43 | 1 |

| Citric Acid | C₆H₈O₇ | 192.12 | 1 |

| Water | H₂O | 18.02 | 1 |

| This compound | C₂₁H₂₇NO₈S₂ | 485.57 | - |

Following the salt formation reaction in solution, the mixture is typically stirred and may be heated to ensure the reaction goes to completion. The solid this compound is then isolated and purified.

The most common method for purification is crystallization. smolecule.com The product precipitates from the solution upon cooling or solvent manipulation, and the resulting yellow crystals are collected. drugfuture.com These crystals have a distinct melting point of 138-139°C. drugfuture.com In addition to crystallization, chromatographic methods can also be employed to ensure a high degree of purity for the final product. smolecule.com

Exploration of Tipepidine Analogs and Derivatives

Research into tipepidine has extended to the synthesis and characterization of various analogs and derivatives to explore their chemical and pharmacological properties. These modifications primarily involve creating different salts, isotopic labeling, and altering the core molecular structure.

Different salt forms of tipepidine have been developed, with the most common being the hibenzate and hydrochloride salts, in addition to the citrate. wikipedia.orgdrugfuture.comguidechem.com The hibenzate salt, for instance, has the molecular formula C₂₉H₂₇NO₄S₂. drugfuture.com

Isotopically labeled versions, such as 3-(Di-2-thienylmethylene)-1-methylpiperidine-d3 Hydrochloride, have been synthesized for use in research, likely for metabolic or mechanistic studies. cymitquimica.com

Design Principles for Structural Modification

The primary goal in the structural modification of tipepidine analogs is to enhance their potency and selectivity as modulators of specific biological targets, such as GIRK channel subtypes. nih.gov The molecular architecture of tipepidine, chemically known as 3-(di-2-thienylmethylene)-1-methylpiperidine, offers several key regions for chemical modification. These include the piperidine core, the N-methyl group, and the two thiophene rings. Structure-activity relationship (SAR) studies on related piperidine-containing compounds provide foundational principles for designing new derivatives. nih.govnih.gov

Key design principles include:

Modification of the Piperidine Core: Alterations to the piperidine ring, such as the introduction of substituents, can significantly impact the compound's binding affinity and functional activity. The size, stereochemistry, and polarity of these substituents are critical factors. nih.gov

Substitution on the Nitrogen Atom: The N-substituent on the piperidine skeleton plays a vital role in determining the functional profile of many neurologically active compounds. mdpi.com Replacing the methyl group in tipepidine with other alkyl or functional groups could modulate receptor interaction and selectivity.

Bioisosteric Replacement of Aromatic Rings: The two thiophene rings are significant for the molecule's activity. Replacing one or both thiophene moieties with other heterocyclic or aromatic systems, such as pyridyl or phenyl groups, is a common strategy to explore changes in potency and selectivity. nih.gov Such bioisosteric replacements can alter the electronic properties and spatial arrangement of the molecule, leading to different interactions with the target receptor.

Future design efforts may focus on developing analogs with improved specificity for particular GIRK channel heterotetramers, such as those found in specific brain regions, to refine their therapeutic potential. nih.gov

Synthesis of Novel Thiambutene Class Compounds

The synthesis of novel compounds within the thiambutene class often involves multi-step chemical processes. A representative synthesis for a related compound, diethylthiambutene, illustrates a viable pathway for creating such molecules. The synthesis of diethylthiambutene involves the conjugate addition of diethylamine (B46881) to ethyl crotonate, which forms an intermediate, ethyl 3-(diethylamino)butanoate. This ester intermediate is then treated with two equivalents of 2-thienyllithium, resulting in a tertiary alcohol. The final step is a dehydration reaction of the alcohol to yield the target compound, diethylthiambutene. wikipedia.org

General strategies for producing a library of novel analogs often rely on the efficient synthesis of a common core structure, which is then elaborated through various chemical reactions. mdpi.commdpi.com For tipepidine-like structures, this could involve:

Preparation of a Piperidine Precursor: Synthesizing a suitable piperidine-based intermediate that can be readily functionalized.

Coupling Reactions: Attaching the desired aromatic or heterocyclic moieties (like thiophene derivatives) to the piperidine core.

N-Alkylation/Functionalization: Modifying the nitrogen atom of the piperidine ring to introduce a variety of substituents.

These synthetic approaches allow for the systematic variation of the molecule's structure to investigate the chemical features required for biological activity.

Structure-Activity Relationship (SAR) Studies in Preclinical Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity. mdpi.comnih.gov In preclinical models, these studies involve synthesizing a series of related compounds and evaluating their effects in various assays. For tipepidine analogs, this would typically involve in vitro assays to measure their inhibitory potency on GIRK channels or binding affinity to specific receptors. mdpi.com

While extensive SAR data for novel tipepidine analogs are not widely published, studies on structurally related compounds provide a clear illustration of the process. For example, research on JDTic analogs, which also feature a piperidine core, investigated the effect of replacing a hydroxyphenyl group with bioisosteres like pyridyl and thienyl groups. nih.gov The resulting compounds were tested for their binding potency and selectivity at different opioid receptors, which, like GIRK channels, are involved in neuronal signaling.

The findings from such a study can be compiled into a data table to systematically compare the analogs. The table below shows illustrative data from the JDTic analog study, demonstrating how modifications to the aromatic ring and piperidine substitution affect receptor binding affinity (Ke), a measure of potency. nih.gov

| Compound | Modification | KOR Ke (nM) | MOR Ke (nM) | DOR Ke (nM) |

|---|---|---|---|---|

| Analog 1 | 4-(3-Hydroxyphenyl)piperidine | 0.07 | 14.4 | 1100 |

| Analog 2 | 4-(Pyridin-2-yl)piperidine | 0.44 | 152 | >10000 |

| Analog 3a | 4-(Pyridin-3-yl)piperidine | 0.29 | 56.2 | 7200 |

| Analog 3b | 4-Methyl-4-(pyridin-3-yl)piperidine | 0.18 | 49.1 | >30000 |

| Analog 4a | 4-(Pyridin-4-yl)piperidine | 0.29 | 31.4 | 4900 |

| Analog 5 | 4-(Thiophen-3-yl)piperidine | 0.40 | 29.5 | 1200 |

This table presents illustrative data from a study on JDTic analogs to demonstrate the principles of SAR analysis. The compounds are structurally related to the thiambutene class by their piperidine and heterocyclic moieties. Data sourced from a study by J. A. Z. et al. (2016). nih.gov

In this example, replacing the hydroxyphenyl ring with different pyridine (B92270) isomers or a thiophene ring resulted in compounds that retained high potency and selectivity for the Kappa Opioid Receptor (KOR). nih.gov Specifically, analog 3b, with a methyl group and a 3-pyridyl group on the piperidine ring, showed the best combination of high potency at the target receptor and selectivity over other receptors. nih.gov Such preclinical SAR studies are crucial for identifying promising candidates for further development by establishing clear relationships between chemical structure and pharmacological function.

Molecular and Cellular Mechanisms of Action

G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Inhibition

The foundational action of tipepidine (B1681321) is its role as an inhibitor of G protein-coupled inwardly rectifying potassium (GIRK) channels. ncats.iomedkoo.com GIRK channels are crucial regulators of neuronal excitability; their activation by G-protein-coupled receptors (GPCRs) leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and decreases neuronal firing. nih.govuab.edu By inhibiting these channels, tipepidine prevents this hyperpolarization, thereby increasing neuronal excitability. nih.govvulcanchem.com This action is considered central to its effects on brain monoamine levels. ncats.iotandfonline.com

Tipepidine demonstrates a notable interaction with GIRK channels that are coupled to specific monoamine receptors. Research has shown that GIRK channels associated with dopamine (B1211576) D₂, serotonin (B10506) 5-HT₁ₐ, and adrenaline α₂ receptors are affected by tipepidine. nih.gov The potency of this inhibition has been quantified, particularly concerning dopamine D₂ receptor-mediated GIRK currents (IDA(GIRK)), where tipepidine exhibits a half-maximal inhibitory concentration (IC₅₀) of 7.0 μM. nih.govmedchemexpress.comtargetmol.combiorbyt.commedchemexpress.com This indicates a reversible and concentration-dependent blockade of these specific GIRK currents. Furthermore, studies suggest that tipepidine may have a modest preference (approximately threefold) for neuronal GIRK1/GIRK2 channels over the cardiac GIRK1/GIRK4 channel subtypes. nih.gov

Table 1: Potency of Tipepidine on Dopamine-Mediated GIRK Currents

| Parameter | Value | Target |

|---|

The interaction of tipepidine with GIRK channels has been characterized through electrophysiological studies. In patch-clamp experiments using the voltage-clamp mode on acutely dissociated dopamine neurons, tipepidine was shown to reversibly inhibit the GIRK currents mediated by dopamine D₂ receptors. nih.gov When these neurons were studied under the current-clamp mode, the application of tipepidine resulted in the depolarization of the membrane potential and the subsequent generation of action potentials. nih.gov This occurs because the normal outward flow of potassium through GIRK channels, which stabilizes the resting membrane potential, is blocked by tipepidine, leading to a more excitable neuronal state. uab.edu The drug was also capable of abolishing GIRK currents that were irreversibly activated by intracellular GTPγS, further demonstrating its direct inhibitory effect on the channel's function. nih.gov

The inhibition of GIRK channels by tipepidine initiates a cascade of downstream cellular events, most notably the modulation of monoamine levels in key brain regions. ncats.ionih.govncats.io By increasing the excitability of monoaminergic neurons, tipepidine leads to an increase in the release of neurotransmitters. vulcanchem.com In vivo microdialysis studies have demonstrated that tipepidine administration increases extracellular levels of serotonin and catecholamines, including dopamine, in the prefrontal cortex. nih.govtandfonline.com It also specifically elevates dopamine levels in the nucleus accumbens. medkoo.comnih.gov This enhanced neuronal activity is further evidenced by findings that tipepidine increases the number of cells expressing c-Fos, an indicator of neuronal activation, in the ventral tegmental area (VTA). nih.gov

Modulation of Monoamine Neurotransmission

The primary mechanism through which tipepidine modulates monoaminergic neurotransmission is the inhibition of GIRK channels coupled to monoamine receptors. nih.govtandfonline.com This action contrasts with other psychoactive drugs that might directly target reuptake transporters or receptor binding sites. By altering neuronal excitability, tipepidine influences the release of key neurotransmitters involved in mood and cognitive regulation. ncats.ionii.ac.jp

Tipepidine exerts a significant influence on the dopaminergic system. Its inhibitory action on GIRK channels leads to the activation of dopamine neurons in the ventral tegmental area (VTA). nih.govmedchemexpress.comnih.gov A direct consequence of this neuronal activation is an increase in the extracellular concentration of dopamine in the nucleus accumbens, a critical region for reward and motivation. medkoo.comtargetmol.comnih.gov

The most precisely defined mechanism of tipepidine's action within the dopaminergic system is its inhibition of GIRK currents that are specifically activated by the dopamine D₂ receptor. nih.gov D₂ receptors are autoreceptors on dopamine neurons; their activation by dopamine typically leads to the opening of GIRK channels, which hyperpolarizes the neuron and reduces further dopamine release. Tipepidine blocks this inhibitory feedback loop. nih.govmedchemexpress.com It reversibly inhibits these D₂ receptor-mediated GIRK currents (IDA(GIRK)) with an IC₅₀ of 7.0 μM. nih.govmedchemexpress.comtargetmol.commedchemexpress.com By preventing this self-inhibitory process, tipepidine effectively increases the firing rate and excitability of VTA dopamine neurons. nih.govnih.gov

Table 2: Tipepidine's Interaction with the Dopaminergic System

| Mechanism | Effect | Brain Region | Reference |

|---|---|---|---|

| Inhibition of D₂ Receptor-Mediated GIRK Current | Increased Neuronal Excitability | Ventral Tegmental Area (VTA) | nih.gov |

Dopaminergic System Interactions

Effects on Ventral Tegmental Area (VTA) Dopamine Neurons

Tipepidine has been shown to activate dopamine (DA) neurons within the Ventral Tegmental Area (VTA), a critical region in the brain's reward and motivation circuitry. medchemexpress.comnih.gov The primary mechanism behind this activation is the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels. medchemexpress.combiorxiv.org

In patch-clamp studies on acutely dissociated DA neurons from the rat VTA, tipepidine was found to inhibit the dopamine D₂ receptor-mediated GIRK currents (IDA(GIRK)). medchemexpress.com This inhibition is significant, as the activation of these GIRK channels normally leads to membrane hyperpolarization, which reduces neuronal excitability. biorxiv.org By blocking these potassium channels, tipepidine prevents the efflux of potassium ions, leading to membrane depolarization and the generation of action potentials in VTA dopamine neurons. medchemexpress.combiorxiv.org This action suggests that tipepidine enhances the excitability and firing rate of these neurons. medchemexpress.com

Further evidence of this activation comes from immunopositivity studies. Administration of tipepidine in rats led to an increased number of cells that were positive for both c-Fos, a marker of neuronal activation, and tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, within the VTA. medchemexpress.com This indicates a direct stimulatory effect on the dopaminergic neurons in this area. medchemexpress.com

The inhibitory action on GIRK currents mediated by D₂ receptors has a specific potency, as detailed in the table below.

| Compound | Action | Target Current | IC₅₀ Value |

| Tipepidine | Inhibition | Dopamine D₂ Receptor-Mediated GIRK Current (IDA(GIRK)) | 7.0 μM |

| Data derived from patch-clamp studies on dissociated rat VTA dopamine neurons. medchemexpress.com |

Influence on Nucleus Accumbens Dopamine Levels

A direct consequence of the activation of VTA dopamine neurons is the modulation of dopamine levels in the nucleus accumbens (NAc), a key projection area of the VTA and a central component of the mesolimbic dopamine pathway. nih.govpatsnap.com Research utilizing in vivo microdialysis in freely moving rats has demonstrated that acute administration of tipepidine increases the extracellular levels of dopamine in the nucleus accumbens. patsnap.com This effect is a downstream result of the increased neuronal firing in the VTA. medchemexpress.compatsnap.com

The elevation of dopamine in the NAc is believed to be a significant contributor to some of the compound's observed pharmacological effects. patsnap.comnii.ac.jp Notably, this increase in NAc dopamine occurs without a corresponding increase in locomotor activity or the induction of behavioral sensitization, effects commonly associated with psychostimulants like methamphetamine. patsnap.comnii.ac.jp This suggests that while tipepidine activates the VTA-NAc dopaminergic pathway, its mechanism differs from that of addictive drugs that produce reinforcing effects. patsnap.com

Serotonergic System Modulation

Tipepidine also exerts influence over the serotonergic system, primarily through its foundational mechanism of GIRK channel inhibition. biorxiv.org GIRK channels are coupled with various G-protein-coupled receptors, including serotonin 5-HT₁ₐ receptors. biorxiv.orgchiba-u.jp By inhibiting these channels, tipepidine is expected to modulate monoaminergic neurotransmission. biorxiv.orgchiba-u.jp

Noradrenergic System Influence

Similar to its effects on the dopaminergic and serotonergic systems, tipepidine's influence on the noradrenergic system is linked to its inhibition of GIRK channels. biorxiv.org These channels are known to be coupled with adrenaline α₂ receptors, which are a key component of the noradrenergic system. biorxiv.orgchiba-u.jp Blockade of these channels by tipepidine is predicted to increase the neuronal release of catecholamines. biorxiv.org

This hypothesis is supported by findings from in vivo microdialysis studies, which have demonstrated that tipepidine increases the levels of catecholamines, including norepinephrine (B1679862), in the prefrontal cortex of rats. nih.govbiorxiv.org The modulation of the noradrenergic system is considered a component of tipepidine's mechanism of action, contributing to its effects on monoaminergic neurotransmission. nih.gov

Interaction with Sigma Receptors

Binding Affinity to Sigma-2 Receptors

In addition to its effects on the sigma-1 receptor, tipepidine is also reported to interact with the sigma-2 receptor, though this interaction is generally described as being to a lesser extent than its affinity for the sigma-1 subtype. patsnap.com The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is implicated in cell proliferation and cholesterol homeostasis. As with the sigma-1 receptor, specific quantitative binding affinity values for tipepidine at the sigma-2 receptor are not readily found in published research. The compound's multifaceted pharmacological profile is likely a result of its combined actions on these various receptor systems. patsnap.com

Role of Sigma Receptor Activation in Neuronal Function

The activation of sigma-1 receptors (Sig-1R) by tipepidine plays a significant role in modulating neuronal function through various intricate cellular pathways. patsnap.compatsnap.com Sigma-1 receptors are unique intracellular chaperone proteins located predominantly at the endoplasmic reticulum (ER)-mitochondrion interface, an area known as the mitochondria-associated ER membrane (MAM). nih.govnih.gov From this strategic position, they regulate a host of neuronal activities, from ion channel function and neurotransmitter release to cellular survival and plasticity. nih.govfrontiersin.org

Upon agonist stimulation, sigma-1 receptors can translocate from the MAM to other parts of the cell, including the plasma membrane, where they interact with and modulate a variety of "client" proteins, including ion channels. nih.govnih.gov This interaction can alter neuronal excitability. For instance, sigma-1 receptor activation has been shown to modulate voltage-gated ion channels, including sodium, potassium, and calcium channels, which collectively influences action potential firing. nih.govnih.gov The effect can be either excitatory or inhibitory depending on the specific channels and neuronal context. nih.gov

Sigma-1 receptor activation also significantly impacts neurotransmitter systems. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning. nih.govfrontiersin.org This modulation can involve enhancing NMDA receptor activity and promoting their trafficking to the cell surface. frontiersin.org Additionally, sigma-1 receptor agonists can influence glutamatergic and monoaminergic neurotransmission. patsnap.comfrontiersin.org By regulating presynaptic glutamate (B1630785) release and interacting with dopamine and serotonin systems, sigma-1 receptor activation contributes to a complex regulation of synaptic transmission. patsnap.comfrontiersin.org

A crucial aspect of sigma-1 receptor function is its role in promoting neuronal resilience and plasticity. frontiersin.org Activation of these receptors upregulates the expression and secretion of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF). nih.govfrontiersin.org BDNF is essential for neuronal survival, growth, and the formation of new synapses. The signaling pathways involved include the activation of ERK and Akt, which are central to cell survival and growth. nih.gov This neurotrophic support mechanism is a key area of investigation for its potential in treating neurodegenerative and psychiatric disorders. nih.govfrontiersin.org

Interactive Data Tables

Table 1: Effects of Sigma-1 Receptor Activation on Neuronal Ion Channels

| Ion Channel Type | Effect of Sigma-1 Receptor Activation | Consequence on Neuronal Function | Reference |

| Voltage-gated Na+ channels (e.g., Nav1.5) | Inhibition | Decreased neuronal excitability, suppression of action potential firing | nih.gov |

| Voltage-gated K+ channels | Inhibition | Increased neuronal excitability | nih.gov |

| Voltage-gated Ca2+ channels | Facilitation or Inhibition | Modulation of neurotransmitter release and intracellular signaling | nih.gov |

| NMDA Receptors | Enhanced activity and trafficking to plasma membrane | Potentiation of synaptic plasticity (LTP) and calcium-dependent signaling | nih.govfrontiersin.org |

| G-protein-coupled inwardly-rectifying K+ (GIRK) channels | Inhibition (by Tipepidine) | Increased neuronal excitability, depolarization | journalmc.orgnih.gov |

Table 2: Research Findings on Sigma-1 Receptor-Mediated Neuronal Processes

| Cellular Process | Key Findings of Sigma-1 Receptor Activation | Associated Proteins/Pathways | Reference |

| Neurotransmitter Release | Modulates presynaptic glutamate release. | NMDA Receptors | frontiersin.org |

| Neurotrophic Support | Upregulates Brain-Derived Neurotrophic Factor (BDNF) secretion and TrkB receptor signaling. | BDNF, TrkB, ERK, Akt | nih.gov |

| Synaptic Plasticity | Promotes synaptic plasticity and neuronal resilience. | NMDA Receptors, BDNF | nih.gov |

| Intracellular Ca2+ Signaling | Regulates Ca2+ flux between the Endoplasmic Reticulum (ER) and mitochondria. | IP3R | nih.govnih.gov |

| ER Stress Response | Modulates the unfolded protein response (UPR) via ER stress sensors. | IRE1 | frontiersin.org |

| Neuronal Morphology | Promotes neurite outgrowth and dendritic spine formation. | N/A | nih.govoup.com |

Preclinical Pharmacodynamics and Efficacy Studies

In Vitro Pharmacological Characterization

In vitro studies have been crucial in identifying the molecular targets of tipepidine (B1681321), revealing a primary interaction with specific ion channels and receptors that govern neuronal excitability.

Research indicates that tipepidine's mechanism is linked to its activity as an inhibitor of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. researchgate.netfrontiersin.org GIRK channels are critical in regulating neuronal excitability, and their inhibition is thought to modulate the levels of various monoamines in the brain. researchgate.netfrontiersin.org

Tipepidine's interaction with the dopaminergic system has been characterized, specifically its effect on GIRK currents that are mediated by the dopamine (B1211576) D2 receptor. kjpp.net Electrophysiological studies have demonstrated that tipepidine reversibly inhibits these dopamine D2 receptor-mediated GIRK currents. kjpp.netnii.ac.jpscience.gov The concentration at which it produces half of its maximum inhibitory effect (IC₅₀) has been determined. kjpp.netnii.ac.jpscience.gov

While the compound's primary actions appear centered on GIRK channel inhibition, comprehensive binding assays against a wide panel of receptors are necessary for a full pharmacological profile. Based on available scientific literature, specific binding affinity data for tipepidine at sigma receptors (σ₁ and σ₂) have not been reported.

| Target | Interaction | Value | Source |

|---|---|---|---|

| Dopamine D₂ Receptor-Mediated GIRK Current | Inhibition | IC₅₀: 7.0 μM | kjpp.netnii.ac.jpscience.gov |

| Sigma Receptors (σ₁, σ₂) | Binding Affinity Not Reported | N/A |

The functional effects of tipepidine on ion channels have been investigated using sophisticated electrophysiological methods. The patch-clamp technique, in both voltage-clamp and current-clamp modes, has been employed to study the action of tipepidine on neuronal currents. kjpp.netnih.gov

Specifically, these techniques were used on acutely dissociated dopamine neurons from the ventral tegmental area (VTA) in rats. kjpp.net These experiments confirmed that tipepidine inhibits GIRK channel-activated currents. nih.gov The use of patch-clamp recordings allowed for the direct measurement of how tipepidine modulates ion flow, leading to changes in the membrane potential and excitability of these neurons. kjpp.net

The inhibition of GIRK channels by tipepidine is understood to be a key event that initiates a cascade of downstream cellular signaling effects. researchgate.netnih.gov GIRK channels are coupled with several G-protein-coupled receptors, including dopamine D2, serotonin (B10506) 5-HT₁A, and adrenaline α₂ receptors. nih.govnih.govnih.gov By inhibiting these channels, tipepidine effectively modulates monoaminergic neurotransmission. nih.govnih.govnih.gov

This mechanism is proposed to increase the levels of serotonin and catecholamines, such as dopamine and norepinephrine (B1679862), in key brain regions like the prefrontal cortex. nih.govnih.govnih.gov Subsequent investigations revealed that this modulation leads to the activation of VTA dopamine neurons. kjpp.net This effect on central monoaminergic pathways is believed to underpin the compound's observed behavioral effects in preclinical models. nih.gov

In Vivo Behavioral and Neurochemical Investigations in Animal Models

The in vitro findings have been complemented by in vivo studies in rodent models to understand how tipepidine's molecular actions translate into behavioral and neurochemical changes.

Tipepidine has been evaluated in established rodent models of depression, where it has demonstrated effects suggestive of antidepressant activity. researchgate.netnih.gov

The forced swimming test (FST) is a widely used behavioral paradigm to screen for potential antidepressant efficacy. nih.gov In this test, tipepidine has been shown to produce a significant antidepressant-like effect in rats. researchgate.netnih.gov

Administration of tipepidine reduced the duration of immobility, a key indicator of behavioral despair in this model. nih.gov Furthermore, a notable increase in climbing behavior was observed, which is often associated with noradrenergic system activation. nii.ac.jpnih.gov These effects were observed without a concurrent impact on general locomotor activity, suggesting the behavioral changes in the FST are not due to non-specific motor stimulation. researchgate.netnih.gov The antidepressant-like effects of tipepidine were also observed in adrenocorticotropic hormone (ACTH)-treated rats, a model designed to mimic treatment-resistant depression. nii.ac.jp

| Behavioral Measure | Outcome | Source |

|---|---|---|

| Immobility Time | Reduced | researchgate.netnih.gov |

| Climbing Behavior | Increased | researchgate.netnih.gov |

| Locomotor Activity | No Effect | researchgate.netnih.gov |

Further neurochemical investigations have shown that the anti-immobility effect of tipepidine is linked to the catecholaminergic system.

Investigation of Antidepressant-like Behavioral Effects in Rodent Models

Chronic Mild Stress Models

In preclinical investigations utilizing animal models of depression, tipepidine has demonstrated effects suggestive of antidepressant activity. The chronic mild stress (CMS) model is a well-regarded paradigm for inducing depressive-like behaviors in rodents, such as anhedonia, by exposing them to a series of unpredictable, mild stressors. nih.gov While direct studies on tipepidine citrate (B86180) monohydrate within the canonical CMS protocol are not extensively detailed in the provided sources, related models of treatment-resistant depression show comparable outcomes.

In a study using adrenocorticotropic hormone (ACTH)-treated rats, a model known to induce treatment-resistant depression, tipepidine administration was found to decrease immobility time in the forced swimming test. nih.gov This anti-immobility effect points towards an antidepressant-like action. The mechanism behind this effect was explored, revealing an involvement of the catecholaminergic system. The effect was blocked by a catecholamine-depleting agent, alpha-methyl-p-tyrosine, but not by a serotonin-depleter. nih.gov Further investigation showed that the antidepressant-like activity was also prevented by a dopamine D1 receptor antagonist (SCH23390) and an adrenaline α2 receptor antagonist (yohimbine). nih.gov Microdialysis studies in these ACTH-treated rats confirmed that tipepidine increases the extracellular levels of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. nih.govnih.gov These findings collectively suggest that tipepidine's efficacy in models of depression is mediated through the modulation of dopaminergic and noradrenergic pathways. nih.gov

Modulation of Hyperactivity and Attentional Parameters in Preclinical Models of Neurodevelopmental Disorders

Tipepidine has been evaluated in several preclinical models that mimic symptoms of neurodevelopmental disorders like Attention-Deficit/Hyperactivity Disorder (ADHD). patsnap.comresearchgate.net Its potential is primarily linked to its ability to modulate monoaminergic neurotransmission by inhibiting G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govspringermedizin.dencats.io

Neonatal 6-Hydroxydopamine Lesion Models

The neonatal 6-hydroxydopamine (6-OHDA) lesion model is a widely used animal model for ADHD. researchgate.netresearchgate.net In this model, the neurotoxin 6-OHDA is administered to newborn rodents, causing a significant and selective destruction of dopaminergic neurons, particularly in the nigrostriatal pathway, which leads to hyperactivity later in life. nih.govnih.gov

Studies have consistently shown that tipepidine can attenuate the hyperactivity observed in animals subjected to neonatal 6-OHDA lesions. researchgate.netspringermedizin.deresearchgate.netnih.gov Administration of tipepidine at doses comparable to those used for its antitussive effects was found to inhibit the increase in ambulation in mice that had been treated with 6-OHDA as neonates. nih.gov This effect highlights tipepidine's potential to modulate the dopaminergic dysregulation that characterizes this specific ADHD model.

Methamphetamine-Induced Hyperactivity Models

Another common preclinical model for assessing potential ADHD therapeutics is the methamphetamine-induced hyperactivity model. Methamphetamine is a psychostimulant that increases locomotor activity by promoting the release of dopamine and other monoamines.

Research demonstrates that tipepidine effectively inhibits the hyperactivity induced by methamphetamine in mice. nih.govnih.gov This effect is considered a key indicator of potential efficacy in managing hyperactive symptoms. dovepress.com A significant correlation has been identified between the ability of antitussive drugs, including tipepidine, to ameliorate methamphetamine-induced hyperactivity and their inhibitory action on GIRK channel currents. nih.gov Further studies using in vivo microdialysis showed that while tipepidine increases dopamine levels in the nucleus accumbens, it does so without causing the behavioral sensitization that is characteristic of methamphetamine. nih.gov This distinction suggests a different underlying mechanism from addictive psychostimulants. nih.gov

| Preclinical Model | Key Characteristics | Effect of Tipepidine | Associated Mechanism |

|---|---|---|---|

| Neonatal 6-Hydroxydopamine (6-OHDA) Lesion | Induces hyperactivity through destruction of dopaminergic neurons. nih.govnih.gov | Attenuates/inhibits hyperactivity and increased ambulation. researchgate.netresearchgate.netnih.gov | Modulation of monoaminergic systems. springermedizin.de |

| Methamphetamine-Induced Hyperactivity | Causes hyperlocomotion via increased monoamine release. | Inhibits the increase in hyperactivity. nih.govnih.gov | Inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov |

Mechanistic Studies of Cough Reflex Modulation in Animal Models

Tipepidine is a centrally acting non-narcotic antitussive agent. wikipedia.org Its mechanism of action involves the suppression of the cough reflex via pathways within the central nervous system. patsnap.com

Induced Cough Models in Rodents

The antitussive properties of tipepidine have been demonstrated in various animal models where coughing is induced by chemical irritants. For instance, in studies involving acetic acid-induced writhing in mice—a test that assesses visceral chemical irritation—tipepidine significantly reduced the number of writhes, indicating an inhibitory effect on the response to the chemical stimulus. researchgate.netcore.ac.uk

In more specific respiratory models, such as studies on isolated guinea-pig bronchial muscle, tipepidine has been shown to inhibit neurogenic contractions. oup.com It produced a concentration-dependent inhibition of contractions mediated by both cholinergic and non-cholinergic pathways. oup.com This suggests that tipepidine can interfere with the neural signaling that leads to airway smooth muscle contraction, a component of the cough response.

Central Nervous System Pathways Involved

The primary antitussive action of tipepidine is exerted on the central nervous system, specifically by suppressing the cough center located in the medulla. patsnap.comjournalmc.org Unlike opioid-based antitussives, its mechanism is non-narcotic. wikipedia.org The mechanism is believed to involve multiple targets. One proposed mechanism is the modulation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. ncats.iojournalmc.org Inhibition of GIRK channels can regulate neuronal excitability and synaptic transmission, and it is speculated that this action contributes to the suppression of the cough reflex by reducing the excitability of central nervous system pathways. journalmc.org

Exploratory Studies in Models of Obsessive-Compulsive Disorder

The therapeutic potential of tipepidine has been explored in animal models relevant to Obsessive-Compulsive Disorder (OCD). nih.gov A primary model used in this research is the marble-burying behavior (MBB) test in mice, which is considered to reflect the compulsive-like behaviors characteristic of OCD. nih.govresearchgate.net

Research has demonstrated that tipepidine exerts a potent and dose-dependent inhibitory effect on marble-burying behavior. nih.gov Studies showed that tipepidine significantly reduced this behavior at a dose as low as 5 mg/kg. nih.govresearchgate.net At a subcutaneous dose of 10 mg/kg, tipepidine almost completely abolished the marble-burying activity without impacting the general locomotor activity of the mice, indicating that the effect was not due to sedation. nih.govresearchgate.net This potent effect is notable when compared to standard OCD treatments like selective serotonin reuptake inhibitors (SSRIs), which also inhibit MBB but may require higher relative doses. researchgate.net

The mechanism underlying tipepidine's effect on compulsive-like behavior appears to differ from that of traditional SSRIs. nih.gov Evidence suggests the involvement of the dopaminergic and serotonergic systems, as the inhibitory effect of tipepidine on MBB was partially blocked by the administration of a dopamine D₂ receptor antagonist or a 5-HT(1A) receptor antagonist. nih.gov This suggests a complex mechanism of action potentially involving modulation of these neurotransmitter systems, distinct from the primary action of SSRIs. nih.govnih.gov The investigation of tipepidine in this context is linked to its known activity as an inhibitor of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which can influence neuronal excitability and neurotransmitter release. nih.govwikipedia.orgmedkoo.com

Table 1: Summary of Tipepidine's Efficacy in an Animal Model of OCD

| Model | Species | Key Findings | Implied Mechanism | Citation |

| Marble-Burying Behavior (MBB) | Mouse | Potent, dose-dependent reduction in the number of marbles buried. A 10 mg/kg dose nearly abolished the behavior without affecting locomotor activity. | Partially inhibited by dopamine D₂ and 5-HT(1A) antagonists, suggesting a mechanism different from SSRIs. | nih.gov |

Investigation of Antiepileptic Potential in KCNT1 Channel Mutation Models

Recent research has identified tipepidine as a potential therapeutic agent for severe, drug-refractory epilepsies caused by mutations in the KCNT1 gene. nih.govresearchgate.net The KCNT1 gene encodes the sodium-activated potassium channel KNa1.1 (also known as Slack or KCa4.1), which is widely expressed in the central nervous system and plays a crucial role in regulating neuronal excitability. researchgate.netmdpi.com Gain-of-function mutations in KCNT1 lead to increased channel activity, causing neuronal hyperexcitability that manifests as severe epileptic encephalopathies, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). biorxiv.orgwhiterose.ac.ukbiorxiv.org

Given that the underlying pathology involves excessive KCNT1 channel activity, inhibitors of this channel are considered a targeted therapeutic strategy. biorxiv.org Preclinical studies have confirmed that tipepidine is a potent inhibitor of the human KCNT1B channel. nih.govresearchgate.net Electrophysiological analyses using patch-clamp techniques demonstrated this inhibitory activity. nih.gov

The antiepileptic potential of this inhibitory action was subsequently tested in a mouse model of KCNT1-associated epilepsy. nih.gov Specifically, researchers used male mice carrying the Y777H mutation in KCNT1, which corresponds to a human mutation known to cause severe epilepsy. nih.govresearchgate.net The administration of tipepidine produced a significant therapeutic effect in this epileptic model, highlighting its potential as a ready-to-use antiepileptic drug for these specific genetic epilepsies. nih.govresearchgate.net In some clinical case reports, tipepidine, along with another antitussive, dextromethorphan, was associated with a reduction in seizure frequency in a patient with a KCNT1 mutation who had not responded to the non-selective channel blocker quinidine. nih.gov

Table 2: Tipepidine's Performance in a Preclinical Model of KCNT1-Related Epilepsy

| Model | Mutation | Key Findings | Implied Mechanism | Citation |

| KCNT1 Mutation Mouse Model | Y777H | Tipepidine demonstrated an excellent therapeutic effect on the epileptic phenotype of the mutant mice. | Potent inhibition of the human KCNT1B channel, reducing the excessive channel activity caused by the gain-of-function mutation. | nih.govresearchgate.net |

Preclinical Pharmacokinetics and Metabolism Methodologies

Cytochrome P450 Enzyme System Interactions in Preclinical Models

The cytochrome P450 (CYP450) enzyme system is a major pathway for the metabolism of many drugs. Preclinical studies are essential to determine a drug's potential to be a substrate, inhibitor, or inducer of these enzymes, which can predict potential drug-drug interactions. nih.gov

In Vitro Inhibition/Induction Studies with Liver Microsomes

Liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes, are a standard in vitro tool for studying drug metabolism. nih.gov

Inhibition Studies: To assess the potential of tipepidine (B1681321) to inhibit specific CYP450 isoforms, it would be incubated with liver microsomes from various animal species (e.g., rat, dog, monkey) and humans, along with a known substrate for a specific CYP isoform. solvobiotech.com The formation of the metabolite of the probe substrate is then measured. A decrease in metabolite formation in the presence of tipepidine would indicate inhibition. From these experiments, the half-maximal inhibitory concentration (IC50) can be determined.

Induction Studies: To evaluate if tipepidine can induce the expression of CYP450 enzymes, primary hepatocytes from different species are typically used. The hepatocytes are treated with various concentrations of tipepidine for a period of time (e.g., 48-72 hours). Following treatment, the activity of specific CYP isoforms is measured using probe substrates, and the expression levels of CYP mRNA and protein can be quantified using techniques like qPCR and Western blotting, respectively. An increase in enzyme activity or expression would indicate induction potential.

Role of Specific CYP Isoforms (e.g., CYP2D6) in Metabolism

Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting inter-individual variability in drug response and potential drug-drug interactions. While human studies have indicated the importance of CYP2D6 in tipepidine metabolism, preclinical animal studies would be necessary to understand species differences.

Methodologies to identify the responsible CYP isoforms include:

Recombinant CYP Enzymes: Incubating tipepidine with a panel of individual, recombinantly expressed human and animal CYP isoforms can directly identify which enzymes are capable of metabolizing the drug.

Advanced Research Methodologies for Tipepidine Studies

In Vivo Microdialysis for Neurotransmitter Quantification

In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters in specific brain regions of freely moving animals. This method has been instrumental in elucidating the neurochemical effects of tipepidine (B1681321), particularly its influence on the dopaminergic system.

Research has shown that tipepidine's antidepressant-like effects may be linked to its ability to activate mesolimbic dopamine (B1211576) neurons. nih.gov A key study utilized in vivo microdialysis in rats to investigate whether tipepidine increases dopamine levels in the nucleus accumbens (NAc), a critical brain region involved in reward and motivation. The findings demonstrated that acute administration of tipepidine significantly increased extracellular dopamine levels in the NAc. nih.govnih.gov This effect was observed in both normal and adrenocorticotropic hormone (ACTH)-treated rats, a model for treatment-resistant depression. nih.gov The increase in dopamine is thought to occur through the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to the activation of the ventral tegmental area (VTA)-NAc dopaminergic pathway. nih.gov

Notably, the tipepidine-induced increase in NAc dopamine occurred without a corresponding increase in locomotor activity, nor did it produce behavioral sensitization, a hallmark of addictive substances. nih.gov This suggests that the mechanism by which tipepidine modulates dopamine is distinct from that of psychostimulants like methamphetamine. nih.gov The antidepressant-like action of tipepidine is further supported by findings that its effects are blocked by dopamine D1 receptor antagonists. nih.govnih.gov

| Study Focus | Animal Model | Technique | Key Finding | Associated Behavioral Outcome |

|---|---|---|---|---|

| Investigation of Antidepressant-like Mechanism | Freely moving rats | In Vivo Microdialysis | Increased extracellular dopamine levels in the Nucleus Accumbens. nih.gov | No induction of locomotor hyperactivity or behavioral sensitization. nih.gov |

| Treatment-Resistant Depression Model | ACTH-treated rats | In Vivo Microdialysis | Increased extracellular dopamine level of the Nucleus Accumbens. nih.gov | Exerted an antidepressant-like effect in the forced swimming test. nih.gov |

Electrophysiological Recording Techniques in Brain Slices and Isolated Cells

Electrophysiological techniques, such as patch-clamp recording, are essential for studying the direct effects of compounds on ion channels and neuronal excitability. These methods have provided direct evidence for tipepidine's mechanism of action at the cellular level.

Studies using patch-clamp techniques on acutely dissociated dopamine neurons from the rat ventral tegmental area (VTA) have been particularly revealing. nih.gov Tipepidine was shown to inhibit dopamine D2 receptor-mediated GIRK currents (IDA(GIRK)) in these neurons. nih.gov This inhibition of outward potassium currents leads to depolarization of the neuronal membrane and the generation of action potentials, effectively activating the dopamine neurons. nih.gov

Further patch-clamp analyses have characterized tipepidine as a potent inhibitor of the hKCNT1B channel, a novel isoform of the human KCNT1 potassium channel. nih.gov This channel is implicated in certain forms of epilepsy, and its inhibition by tipepidine highlights another potential therapeutic avenue. nih.gov The ability to record currents from single cells, either in brain slices or as isolated units, allows for precise quantification of a drug's effect on specific ion channels, providing a mechanistic basis for its observed physiological and behavioral effects.

| Preparation | Technique | Target | Observed Effect | Reference |

|---|---|---|---|---|

| Acutely dissociated rat VTA dopamine neurons | Voltage and Current Clamp (Patch-Clamp) | Dopamine D₂ receptor-mediated GIRK currents | Inhibition of IDA(GIRK), leading to membrane depolarization and action potential generation. | nih.gov |

| HEK293 cells expressing hKCNT1B channels | Patch-Clamp | hKCNT1B potassium channel | Confirmed as a potent inhibitor. | nih.gov |

Advanced Imaging Techniques for Brain Activity Assessment in Animal Models

While specific studies applying advanced imaging techniques to tipepidine are not yet prevalent in the literature, methods such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) represent critical tools for future research. These non-invasive techniques are invaluable for assessing how a drug modulates brain activity across different regions in living animal models. nih.govnih.govyale.edu

Positron Emission Tomography (PET) allows for the in vivo quantification of physiological processes, such as brain metabolism, and the density and occupancy of specific neurotransmitter receptors. nih.govnih.gov For tipepidine research, PET imaging could be employed using specific radiotracers to:

Visualize and quantify the occupancy of GIRK or KCNT1 channels in the brain following drug administration.

Measure changes in dopamine D1 and D2 receptor density or binding potential in response to long-term tipepidine treatment.

Assess regional cerebral glucose metabolism using [18F]FDG to identify brain circuits modulated by tipepidine, correlating these changes with behavioral outcomes. nih.gov

Functional Magnetic Resonance Imaging (fMRI) measures brain activity by detecting changes in blood flow, often referred to as the Blood Oxygenation Level-Dependent (BOLD) signal. nih.gov In animal models, fMRI could be used to:

Map the brain regions activated or deactivated by an acute dose of tipepidine.

Investigate how tipepidine alters functional connectivity within neural circuits, such as the mesolimbic dopamine pathway, during resting-state or in response to specific tasks.

Provide a translational bridge between preclinical animal models and human studies, assessing whether tipepidine induces similar patterns of brain activity across species. nih.gov

The application of these advanced imaging modalities would provide a systems-level understanding of tipepidine's impact on the brain, complementing cellular and neurochemical data.

Computational Chemistry and Molecular Docking Simulations

Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand) and its protein target at the atomic level. These simulations provide insights into binding affinity, orientation, and the specific amino acid residues involved in the interaction.

Molecular docking analyses have been conducted to characterize the pharmacological properties of tipepidine on the hKCNT1B potassium channel. nih.gov Such studies involve creating a three-dimensional model of the target protein and then computationally "docking" the tipepidine molecule into the potential binding site. The simulation calculates the most favorable binding poses and estimates the binding energy, which correlates with the affinity of the drug for the target. These computational predictions help to explain the inhibitory mechanism of tipepidine on the channel's activity. nih.gov

This methodology is crucial for:

Rational Drug Design: Understanding the specific interactions can guide the design of new analogues of tipepidine with improved potency or selectivity.

Target Prediction: Docking tipepidine against various known protein structures can help identify potential new targets or off-target interactions.

Mechanism Elucidation: By visualizing the binding pose, researchers can form hypotheses about how the drug alters the protein's conformation and function, for example, by blocking the ion pore or stabilizing an inactive state.

Genomic and Proteomic Approaches to Target Identification

Identifying the full spectrum of a drug's molecular targets is crucial for understanding its mechanism of action and potential side effects. Modern genomic and proteomic approaches offer unbiased, large-scale methods for target discovery. mdpi.comcreative-proteomics.com While the primary targets of tipepidine, such as GIRK and KCNT1 channels, were identified through functional assays, comprehensive proteomic screening has the potential to uncover novel binding partners.

One powerful technique is Drug Affinity Responsive Target Stability (DARTS) . utah.eduspringernature.comnih.gov DARTS is based on the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. nih.gov The workflow involves:

Treating a cell lysate with the drug (tipepidine) and a vehicle control.

Subjecting both lysates to limited proteolysis.

Analyzing the protein profiles using mass spectrometry.

Target proteins will be less digested in the tipepidine-treated sample compared to the control. The major advantage of DARTS is that it does not require modification or immobilization of the drug, allowing the identification of direct binding partners in a more natural context. utah.edunih.gov Applying DARTS to tipepidine could validate known targets and potentially identify new ones, providing a more complete picture of its pharmacology.

Other proteomic strategies involve analyzing changes in protein expression or post-translational modifications in cells or tissues after tipepidine treatment to identify downstream pathways affected by the drug. korea.ac.kr

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Extrapolation

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. wikipedia.org Unlike traditional pharmacokinetic models, PBPK models are mechanistic, incorporating data on the drug's physicochemical properties as well as physiological parameters of the species being studied (e.g., organ volumes, blood flow rates, enzyme expression levels). nih.govresearchgate.net

The primary goal of PBPK modeling in drug development is to predict the pharmacokinetics of a drug in humans based on preclinical data from in vitro assays and animal studies. nih.govpage-meeting.org This preclinical-to-human extrapolation is a critical step for selecting appropriate first-in-human doses and designing clinical trials. nih.govyoutube.com

A PBPK model for tipepidine would involve:

Model Building: Creating a mathematical model that represents the body as a series of interconnected physiological compartments (organs).

Parameterization: Inputting drug-specific data (e.g., solubility, permeability, metabolic rates from in vitro systems) and species-specific physiological data.

Verification: Validating the model by comparing its predictions against observed pharmacokinetic data from preclinical species (e.g., rats, dogs).

Extrapolation: Scaling the model to human physiology to predict human pharmacokinetic profiles, such as plasma concentration-time curves.

Developing a robust PBPK model for tipepidine would be invaluable for optimizing its clinical development, predicting potential drug-drug interactions, and understanding pharmacokinetic variability in different patient populations. mdpi.com

Comparative Pharmacology and Analog Research

Distinctions from Opioid-Based Antitussives and Other Central Stimulants

Tipepidine (B1681321) citrate (B86180) monohydrate occupies a unique pharmacological space, distinct from both traditional opioid-based cough suppressants and classical central nervous system (CNS) stimulants. Its mechanism of action, revolving around G-protein-coupled inwardly rectifying potassium (GIRK) channel inhibition and sigma receptor modulation, sets it apart from these other drug classes. patsnap.comnih.gov

Opioid-based antitussives, such as codeine and morphine, exert their effects primarily by acting as agonists at μ-opioid receptors within the central nervous system. patsnap.comd-nb.infonih.gov This agonism in the brainstem's cough center suppresses the cough reflex. d-nb.info While effective, this mechanism is also responsible for the common side effects associated with opioids, including the potential for dependence. patsnap.com In contrast, tipepidine is a non-opioid compound that does not engage the opioid receptor system, thereby possessing a different therapeutic profile with a lower risk of addiction. patsnap.comjournalmc.org

Central nervous system stimulants, such as amphetamine and methylphenidate, function by directly increasing the synaptic concentrations of catecholamines like dopamine (B1211576) and norepinephrine (B1679862). wikipedia.orgmedicalnewstoday.com This leads to increased alertness, attention, and energy. drugs.com While research indicates that tipepidine can increase extracellular dopamine levels in the nucleus accumbens, its mechanism is indirect and linked to its inhibition of GIRK channels. nih.gov This distinct pathway of dopamine modulation does not appear to produce the same level of locomotor stimulation or behavioral sensitization associated with prototypical CNS stimulants. nih.gov

| Pharmacological Parameter | Tipepidine | Opioid Antitussives (e.g., Codeine) | CNS Stimulants (e.g., Amphetamine) |

|---|---|---|---|

| Primary Mechanism | GIRK channel inhibition; Sigma-1 receptor modulation | Opioid receptor agonism | Inhibition of dopamine and norepinephrine reuptake; promotion of their release |

| Key Receptor Targets | GIRK channels, Sigma-1 and Sigma-2 receptors patsnap.com | μ-opioid and κ-opioid receptors d-nb.info | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) wikipedia.org |

| Primary Neurotransmitter Effect | Indirect modulation of dopamine and serotonin (B10506) systems patsnap.comnih.gov | Modulation of endogenous opioid peptides (e.g., endorphins, enkephalins) nih.gov | Direct increase of synaptic dopamine and norepinephrine medicalnewstoday.com |

| Addiction Potential | Low patsnap.com | Present | High |

Comparative Analysis with Other GIRK Channel Modulators

G-protein-coupled inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability; their activation typically leads to hyperpolarization, which dampens neuronal firing. nih.govnih.gov Tipepidine functions as a GIRK channel inhibitor . journalmc.org This inhibition blocks potassium efflux, leading to increased neuronal excitability, a mechanism thought to contribute to its therapeutic effects and potential neurological symptoms in cases of overdose. journalmc.org

The action of tipepidine can be contrasted with a variety of other compounds that modulate GIRK channels:

GIRK Channel Activators: Many substances activate GIRK channels, leading to inhibitory effects. Opioids, for instance, exert some of their effects, including respiratory depression, through the G-protein-dependent activation of these channels. nih.gov Other activators include agonists for GABA-B receptors like baclofen (B1667701) and cannabinoids. nih.gov A recently identified G-protein-independent activator, GiGA1, has been shown to mitigate seizures in animal models by activating GIRK1-containing channels. nih.gov The effect of these activators is functionally opposite to that of tipepidine.

Other GIRK Channel Inhibitors: Tipepidine is not unique in its ability to inhibit GIRK channels, as this property is observed across different therapeutic classes. Certain Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine, antipsychotics such as clozapine (B1669256), and some non-sedating antihistamines like terfenadine (B1681261) have all been documented to inhibit GIRK channel activity. nih.gov This suggests that the modulation of GIRK channels may be an "off-target" effect for some medications, potentially contributing to their side-effect profiles, such as the cardiac effects seen with clozapine and terfenadine. nih.gov

| Compound | Drug Class | Primary Action on GIRK Channel | Resulting Effect on Neuronal Excitability |

|---|---|---|---|

| Tipepidine | Antitussive | Inhibitor | Increase journalmc.org |

| Opioids (e.g., Fentanyl) | Analgesic | Activator (G-protein dependent) | Decrease nih.gov |

| Baclofen | Muscle Relaxant | Activator (via GABA-B receptors) | Decrease nih.gov |

| Fluoxetine | SSRI / Antidepressant | Inhibitor | Increase nih.gov |

| Clozapine | Antipsychotic | Inhibitor | Increase nih.gov |

| GiGA1 | Experimental anticonvulsant | Activator (G-protein independent) | Decrease nih.gov |

Research on Structural Analogs and Their Differential Pharmacological Profiles

Tipepidine belongs to the thiambutene chemical class, a family of synthetic compounds developed in the late 1940s. wikipedia.org The core structure features a diaryl-substituted amine. While the parent compound, thiambutene, lacks analgesic effects, structural modifications, particularly to the amine substituent, have yielded a range of compounds with markedly different pharmacological profiles. wikipedia.org

Research into this chemical family has demonstrated a clear structure-activity relationship. While tipepidine is characterized as a non-opioid antitussive, many of its close structural analogs are potent opioid analgesics, with potencies comparable to or exceeding that of morphine. wikipedia.org

Key analogs and their differential profiles include:

Diethylthiambutene: This analog has been used primarily in veterinary medicine as an anesthetic and is recognized as an opioid analgesic. wikipedia.org It is under international control due to its abuse potential. wikipedia.org

Dimethylthiambutene: Similar to diethylthiambutene, this compound is classified as an opioid analgesic. wikipedia.org

Ethylmethylthiambutene: This analog is the most potent analgesic of the group, with research indicating its potency is approximately 1.3 times that of morphine. wikipedia.org

Pyrrolidinylthiambutene: This compound is a less potent opioid analgesic, with about 0.7 times the potency of morphine. wikipedia.org

The primary structural difference between tipepidine (3-(di-2-thienylmethylene)-1-methylpiperidine (B6355638) ) and these opioid analogs lies in the open-chain amine structure of the latter versus the piperidine ring in tipepidine. This distinction appears critical in shifting the pharmacological activity away from opioid receptor agonism and towards the unique GIRK-inhibiting and antitussive properties of tipepidine. The dextro isomers of the thiambutene analogs have been noted to be the more potent stereoisomers, although both isomers typically show activity. wikipedia.org

| Compound Name | Key Structural Feature | Primary Pharmacological Profile |

|---|---|---|

| Tipepidine | Di-2-thienyl group attached to a methylpiperidine ring | Non-opioid antitussive, GIRK channel inhibitor |

| Diethylthiambutene | Open-chain N,N-diethylamine substituent | Opioid analgesic (potency ~ morphine) wikipedia.orgwikipedia.org |

| Dimethylthiambutene | Open-chain N,N-dimethylamine substituent | Opioid analgesic (potency ~ morphine) wikipedia.org |

| Ethylmethylthiambutene | Open-chain N-ethyl-N-methylamine substituent | Opioid analgesic (potency ~ 1.3x morphine) wikipedia.org |

| Pyrrolidinylthiambutene | Pyrrolidine ring as amine substituent | Opioid analgesic (potency ~ 0.7x morphine) wikipedia.org |

Future Research Directions and Translational Perspectives

Elucidating Novel Molecular Targets and Pathways

While the inhibitory action of tipepidine (B1681321) on G protein-coupled inwardly rectifying potassium (GIRK) channels is a cornerstone of its rediscovered potential, the full spectrum of its molecular interactions remains an area of active investigation. nih.gov Future research must delve deeper into secondary and tertiary targets that may contribute to its broad efficacy in preclinical models of neuropsychiatric disorders.

Key research objectives include:

Investigating Downstream Signaling Cascades: Beyond direct channel inhibition, it is crucial to map the intracellular signaling pathways modulated by tipepidine. This includes exploring its influence on cyclic adenosine (B11128) monophosphate (cAMP) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in neuronal function and plasticity.

Exploring GPR88 and Receptor Crosstalk: The orphan G protein-coupled receptor 88 (GPR88), highly expressed in the striatum, has been shown to modulate the signaling of other GPCRs, including dopamine (B1211576) and opioid receptors. nih.govelifesciences.org Given that tipepidine's inhibition of GIRK channels affects dopamine D2 receptor signaling, investigating a potential functional interplay between tipepidine, GIRK channels, and GPR88 could reveal novel mechanisms for regulating striatal output and associated behaviors. nih.govmedchemexpress.com

System-Wide Proteomics and Kinomics: Unbiased, large-scale screening approaches could identify previously unknown binding partners and substrates for tipepidine-induced signaling. This would provide a comprehensive map of its cellular effects and potentially uncover targets relevant to a wider range of neurological conditions.

Developing Advanced Preclinical Models for Complex Neurological Conditions

The promising results of tipepidine in rodent models of conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression necessitate the use of more sophisticated preclinical models to enhance translational validity. nih.govsmolecule.com

Future strategies should involve:

Humanized Models: The use of induced pluripotent stem cells (iPSCs) derived from patients with specific neurological disorders can create neuronal cultures and brain organoids. These models would allow for the study of tipepidine's effects on human neurons with a specific genetic background, offering insights into patient-specific responses.

Transgenic Animal Models: Developing animal models that incorporate genetic risk factors for complex disorders such as autism spectrum disorder or specific forms of depression would provide a more nuanced platform to test the efficacy and mechanisms of tipepidine. nih.gov

Complex Behavioral Paradigms: Moving beyond simple behavioral tests to more complex cognitive and social paradigms will be crucial. Assessing tipepidine's effects on executive function, social interaction, and anhedonia in animal models will provide a more robust prediction of its potential clinical utility in treating multifaceted psychiatric symptoms. nih.govwikipedia.org

Investigating the Role of Tipepidine Citrate (B86180) Monohydrate in Neuroplasticity

Neuroplasticity, the brain's ability to reorganize itself, is fundamental to learning, memory, and recovery from injury, and is often impaired in psychiatric disorders. nih.gov Preliminary evidence suggests that psychotropic drugs can influence neuroplasticity, including processes like adult neurogenesis. nih.gov The modulation of monoaminergic systems by tipepidine points toward a potential role in fostering adaptive neural changes. nih.gov

Key areas for future investigation include:

Adult Hippocampal Neurogenesis: Research should examine whether chronic administration of tipepidine can promote the birth and survival of new neurons in the dentate gyrus of the hippocampus, a process linked to antidepressant efficacy. nih.govnih.gov

Synaptic Plasticity: Studies using electrophysiological techniques like long-term potentiation (LTP) and long-term depression (LTD) can determine if tipepidine directly modulates the strength of synaptic connections in key brain circuits, such as the prefrontal cortex and hippocampus.

Structural Plasticity: Advanced imaging techniques can be employed in preclinical models to assess changes in dendritic spine density and morphology in response to tipepidine treatment. An increase in dendritic complexity would provide structural evidence of enhanced neuroplasticity.

Exploring Mechanisms of Action in Drug Repositioning Contexts

Drug repositioning, or finding new uses for existing drugs, offers a streamlined path to new therapies by leveraging established safety profiles. nih.govresearchgate.net For tipepidine, understanding the precise mechanisms underlying its efficacy in new indications like ADHD is critical for its successful repurposing. researchgate.net

Future research should focus on:

Circuit-Specific Monoamine Modulation: While it is known that tipepidine increases dopamine and serotonin (B10506) levels in the prefrontal cortex, the precise impact on neural circuit activity needs to be elucidated. nih.gov Using techniques like in vivo microdialysis combined with electrophysiology or optogenetics can reveal how tipepidine alters the firing patterns of neurons within the mesocorticolimbic and nigrostriatal pathways.

GIRK Channel Subtype Selectivity: GIRK channels are heteromultimers composed of different subunits, and their composition varies across brain regions. Investigating whether tipepidine exhibits selectivity for specific GIRK channel subtypes could explain its distinct pharmacological profile compared to other channel modulators and help predict its effects on different neuronal populations. researchgate.net

Comparative Mechanistic Studies: Directly comparing the molecular and circuit-level effects of tipepidine with established treatments for ADHD (e.g., methylphenidate) and depression (e.g., selective serotonin reuptake inhibitors) will help to define its unique mechanism of action and identify patient populations most likely to benefit. nih.govnih.gov

Table 1: Mechanistic Hypotheses for Tipepidine in Repurposing Contexts

| Potential Indication | Primary Molecular Target | Proposed Downstream Mechanism | Key Brain Region Implicated |

|---|---|---|---|

| ADHD | GIRK Channels | Inhibition of D2 autoreceptors leading to increased dopamine release in the prefrontal cortex. nih.govnih.gov | Prefrontal Cortex, Striatum |

| Depression | GIRK Channels | Increased serotonergic and dopaminergic neurotransmission in limbic circuits. nih.gov | Ventral Tegmental Area, Nucleus Accumbens |

| Obsessive-Compulsive Disorder | GIRK Channels / GPR88 (Hypothetical) | Modulation of cortico-striato-thalamo-cortical (CSTC) loop activity through regulation of striatal dopamine. medchemexpress.comwikipedia.org | Striatum, Orbitofrontal Cortex |

Identifying Biomarkers for Preclinical Response Prediction